molecular formula C19H21N3OS B2758294 2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-(4-methylphenyl)acetamide CAS No. 894874-20-5

2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-(4-methylphenyl)acetamide

Cat. No.: B2758294
CAS No.: 894874-20-5
M. Wt: 339.46
InChI Key: GFDKHJIWGKGHRQ-UHFFFAOYSA-N
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Description

2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-(4-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-(4-methylphenyl)acetamide typically involves the reaction of 2,2-dimethyl-1H-quinazolin-4-thiol with N-(4-methylphenyl)acetamide. The reaction is carried out in the presence of a suitable base, such as triethylamine, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-(4-methylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-(4-methylphenyl)acetamide has been explored for various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • **2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]-N-phenylacetamide
  • **2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]-N-(4-chlorophenyl)acetamide
  • **2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]-N-(4-fluorophenyl)acetamide

Uniqueness

Compared to similar compounds, 2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-(4-methylphenyl)acetamide exhibits unique properties due to the presence of the 4-methylphenyl group. This substitution enhances its biological activity and selectivity towards specific molecular targets. Additionally, the compound’s sulfanyl group contributes to its reactivity and ability to undergo various chemical transformations .

Properties

IUPAC Name

2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3OS/c1-13-8-10-14(11-9-13)20-17(23)12-24-18-15-6-4-5-7-16(15)21-19(2,3)22-18/h4-11,21H,12H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFDKHJIWGKGHRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC(NC3=CC=CC=C32)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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